Bis(4-propylphenyl)methanone
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Overview
Description
Bis(4-propylphenyl)methanone is an organic compound with the molecular formula C19H22O It is characterized by the presence of two 4-propylphenyl groups attached to a central methanone (carbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-propylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. In this process, n-propylbenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in dichloromethane. This reaction yields the desired ketone product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(4-propylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 4-propylbenzoic acid.
Reduction: Formation of Bis(4-propylphenyl)methanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Bis(4-propylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(4-propylphenyl)methanone involves its interaction with various molecular targets. The central carbonyl group can participate in hydrogen bonding and other interactions with biological molecules. The phenyl rings provide hydrophobic interactions, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: This compound has imidazole groups instead of propyl groups, leading to different chemical and biological properties.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound contains triazole groups, which impart unique luminescent and coordination properties.
Uniqueness: Bis(4-propylphenyl)methanone is unique due to its specific structural arrangement, which provides a balance of hydrophobic and hydrophilic interactions. This makes it a versatile compound for various applications, from chemical synthesis to potential therapeutic uses.
Properties
CAS No. |
64357-93-3 |
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Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
bis(4-propylphenyl)methanone |
InChI |
InChI=1S/C19H22O/c1-3-5-15-7-11-17(12-8-15)19(20)18-13-9-16(6-4-2)10-14-18/h7-14H,3-6H2,1-2H3 |
InChI Key |
SGHULJPBROKGMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC |
Origin of Product |
United States |
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